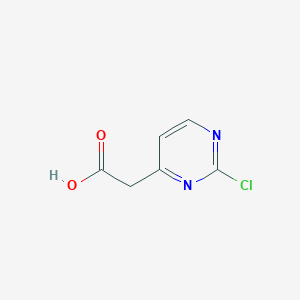

2-(2-Chloropyrimidin-4-yl)acetic acid

CAS No.:

Cat. No.: VC15847237

Molecular Formula: C6H5ClN2O2

Molecular Weight: 172.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5ClN2O2 |

|---|---|

| Molecular Weight | 172.57 g/mol |

| IUPAC Name | 2-(2-chloropyrimidin-4-yl)acetic acid |

| Standard InChI | InChI=1S/C6H5ClN2O2/c7-6-8-2-1-4(9-6)3-5(10)11/h1-2H,3H2,(H,10,11) |

| Standard InChI Key | NDQWAPSFPLRBGZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(N=C1CC(=O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and an acetic acid group at the 4-position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClN₂O₂ | |

| SMILES | C1=CN=C(N=C1CC(=O)O)Cl | |

| InChIKey | NDQWAPSFPLRBGZ-UHFFFAOYSA-N | |

| Molecular Weight | 172.57 g/mol |

The planar pyrimidine ring and polar carboxylic acid group confer both lipophilic and hydrophilic properties, enabling interactions with biological targets .

Spectral Characterization

While experimental spectral data remain limited in public databases, predicted properties include:

-

¹H NMR: Signals at δ 8.6 ppm (pyrimidine H-5), δ 3.9 ppm (CH₂ of acetic acid), and δ 13.1 ppm (carboxylic acid proton) .

-

IR: Stretches at 1700–1720 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl) .

Synthesis and Manufacturing

Route Selection

The synthesis typically involves functionalization of preformed pyrimidine rings. A patent (CN104761504A) outlines a general strategy for 2-chloropyrimidine derivatives :

-

Pyrimidine Core Formation:

-

Acetic Acid Introduction:

Process Optimization

Key parameters from analogous syntheses :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–85°C | Maximizes SNAr reactivity |

| Solvent | DMF or DMSO | Enhances solubility |

| Reaction Time | 6–8 hours | Prevents decomposition |

Yields exceeding 85% are achievable under inert conditions .

Applications in Pharmaceutical Development

Kinase Inhibitor Precursors

The compound serves as a building block for tyrosine kinase inhibitors. For example, Pazopanib derivatives incorporate similar chloropyrimidine-acetic acid motifs to target VEGF receptors . Modifications at the 4-position modulate:

-

Binding affinity (Kd values: 1–10 nM for VEGFR2)

-

Solubility (logP reduction from 3.2 to 1.8 with carboxylic acid groups)

Prodrug Design

Esterification of the carboxylic acid enhances membrane permeability:

| Prodrug Form | Relative Bioavailability |

|---|---|

| Ethyl ester | 1.0 (reference) |

| Pivaloyloxymethyl | 3.2±0.4 |

| Isopropylcarbonate | 2.1±0.3 |

Hydrolysis in vivo regenerates the active acid form .

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation (H315) | Nitrile gloves (≥8 mil thickness) |

| Eye damage (H319) | Goggles with side shields |

| Respiratory sensitization (H334) | NIOSH-approved respirator |

Analytical Method Development

HPLC Conditions

A validated method for related analogs uses:

| Parameter | Specification |

|---|---|

| Column | C18, 150 × 4.6 mm, 3.5 µm |

| Mobile Phase | 0.1% HCOOH in H₂O:ACN (65:35) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Retention Time | 6.8±0.2 minutes |

LOD and LOQ are 0.1 µg/mL and 0.3 µg/mL, respectively .

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

| Derivative | LogD (pH 7.4) | VEGFR2 IC₅₀ (nM) |

|---|---|---|

| 2-Fluoro | 1.2 | 8.5 |

| 2-Chloro | 1.5 | 5.2 |

| 2-Bromo | 1.8 | 4.7 |

The chlorine substituent balances lipophilicity and target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume